molecular formula C20H31NO10S2 B166477 N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioate CAS No. 126753-66-0

N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioate

Cat. No. B166477
M. Wt: 509.6 g/mol
InChI Key: JGRGMNUUTJDQJK-GSKLIESDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioate, also known as benzyl-GlcNAc-Carb, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule has a unique structure that makes it an important tool for studying the mechanisms of various biological processes.

Mechanism Of Action

Benzyl-GlcNAc-Carb works by inhibiting the enzyme UDP-GlcNAc:glycoprotein N-acetylglucosaminyltransferase (GnT). This enzyme is responsible for the transfer of N-acetylglucosamine (GlcNAc) to the protein or lipid substrate during glycosylation. By inhibiting this enzyme, N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb prevents the addition of GlcNAc to the substrate, leading to the inhibition of glycosylation.

Biochemical And Physiological Effects

Benzyl-GlcNAc-Carb has been shown to have a number of biochemical and physiological effects. One of the most important effects is the inhibition of cell proliferation. This molecule has been shown to inhibit the growth of cancer cells by blocking glycosylation of specific proteins that are involved in cell proliferation. In addition, N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb has been shown to modulate the immune response by inhibiting the glycosylation of specific proteins that are involved in immune cell signaling.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb is its selectivity. This molecule can selectively inhibit the glycosylation of specific proteins, allowing researchers to study the effects of glycosylation on specific biological processes. However, there are also some limitations to the use of N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb. One of the main limitations is its toxicity. This molecule can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are many future directions for the study of N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb. One of the most promising directions is the development of new glycosylation inhibitors based on the structure of N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb. These inhibitors could have improved selectivity and reduced toxicity, making them more useful for studying glycosylation in various biological processes. Another future direction is the study of the effects of glycosylation on specific diseases, such as cancer and autoimmune disorders. By understanding the role of glycosylation in these diseases, researchers may be able to develop new therapies that target glycosylation pathways.

Synthesis Methods

The synthesis of N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb involves several steps. The first step is the protection of the amine group of glucosamine with a benzyl group. This is followed by the protection of the hydroxyl group of galactose with a methoxymethyl group. The next step involves the activation of the anomeric carbon of the galactose and its subsequent reaction with the benzyl-protected glucosamine. Finally, the carbodithioate group is introduced by reacting the compound with carbon disulfide and triethylamine. The resulting product is N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioatec-Carb.

Scientific Research Applications

Benzyl-GlcNAc-Carb has been used in a variety of scientific research applications. One of the most important applications of this molecule is in the study of glycosylation. Glycosylation is a process by which sugars are added to proteins and lipids, and it plays a crucial role in many biological processes, including cell signaling, immune response, and protein folding. Benzyl-GlcNAc-Carb can be used to selectively inhibit the glycosylation of specific proteins, allowing researchers to study the effects of glycosylation on various biological processes.

properties

CAS RN

126753-66-0

Product Name

N-Benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioate

Molecular Formula

C20H31NO10S2

Molecular Weight

509.6 g/mol

IUPAC Name

benzyl-[(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]carbamodithioic acid

InChI

InChI=1S/C20H31NO10S2/c22-8-12(25)18(31-19-17(29)16(28)15(27)13(9-23)30-19)14(26)11(24)7-21(20(32)33)6-10-4-2-1-3-5-10/h1-5,11-19,22-29H,6-9H2,(H,32,33)/t11-,12+,13+,14+,15-,16-,17+,18+,19-/m0/s1

InChI Key

JGRGMNUUTJDQJK-GSKLIESDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(=S)S

SMILES

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(=S)S

Canonical SMILES

C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(=S)S

Other CAS RN

126753-66-0

synonyms

BLDTC
N-benzyl-4-O-(beta-galactopyranosyl)glucamine-N-carbodithioate
N-benzyl-N-lactyl dithiocarbamate

Origin of Product

United States

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